7-Methoxyfuro[3,2-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methoxyfuro[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-10-7-2-4-9-6-3-5-11-8(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJQVBGKQKAGLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC=C1)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308969 | |
| Record name | 7-Methoxyfuro[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182691-78-7 | |
| Record name | 7-Methoxyfuro[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182691-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxyfuro[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Furo 3,2 B Pyridine Derivatives
Established Synthetic Pathways for the Furo[3,2-b]pyridine (B1253681) Core Structure
The construction of the fundamental furo[3,2-b]pyridine ring system can be achieved through several elegant synthetic strategies. These methods often involve the formation of the furan (B31954) ring onto a pre-existing pyridine (B92270) core or a convergent approach where both rings are formed in a coordinated fashion.
Chemoselective Metal-Mediated Coupling Strategies for Scaffold Assembly
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of the furo[3,2-b]pyridine scaffold. researchgate.netnih.gov One-pot Sonogashira coupling followed by heteroannulation is an efficient method for a rapid assembly of this core structure. researchgate.net This approach typically involves the reaction of a suitably substituted pyridine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. Regioselective lithiation of the resulting furo[3,2-b]pyridine can then be performed to introduce various substituents. researchgate.net
Another prominent metal-mediated strategy is the intramolecular Heck reaction. researchgate.net This method has been successfully applied to the synthesis of 2,3,5-trisubstituted-furo[3,2-b]pyridines. researchgate.net The process involves a Pd(0)-catalyzed intramolecular cyclization of precursors like methyl 4-(6-chloro-2-iodopyridin-3-yloxy)-substituted-butenoates, which provides the highly functionalized heterocyclic ring system in high yields. researchgate.net The choice of ligands and reaction conditions is crucial for achieving high chemoselectivity, especially when multiple reactive sites are present on the pyridine ring. nih.gov
| Reaction Type | Catalyst/Reagents | Key Features | Reference |
| Sonogashira Coupling/Heteroannulation | Pd catalyst, Cu(I) co-catalyst | One-pot, rapid assembly | researchgate.net |
| Intramolecular Heck Reaction | Pd(0) catalyst | High yield for trisubstituted products | researchgate.net |
| Suzuki-Miyaura Coupling | Palladium catalyst, appropriate ligand | Chemoselective functionalization | nih.gov |
Copper-Mediated Oxidative Cyclization Approaches
Copper-mediated oxidative cyclization represents another key strategy for the assembly of the furo[3,2-b]pyridine scaffold. researchgate.netresearchgate.net This method is often employed in the synthesis of a diverse set of target compounds and has been highlighted in the preparation of potent and selective inhibitors of cdc-like kinases (CLKs). researchgate.net The reaction typically involves an intramolecular C-O bond formation, facilitated by a copper catalyst, leading to the closure of the furan ring. This approach is part of synthetic sequences that also utilize chemoselective metal-mediated couplings, demonstrating the versatility and complementary nature of these methods in constructing complex furo[3,2-b]pyridine derivatives. researchgate.netresearchgate.net Copper-catalyzed oxidative annulation of cyclic ketones with propargylamine has also been described as a cost-effective and scalable method for synthesizing fused pyridines. nih.gov
Strategies for Targeted Synthesis of Substituted Furo[3,2-b]pyridines
The biological activity of furo[3,2-b]pyridine derivatives is highly dependent on the nature and position of their substituents. Consequently, the development of synthetic routes that allow for precise control over the substitution pattern is of paramount importance.
Synthesis and Optimization of 3,5-Disubstituted Furo[3,2-b]pyridines
The synthesis of 3,5-disubstituted furo[3,2-b]pyridines has been a focus of research, particularly in the development of kinase inhibitors. researchgate.netresearchgate.net Optimization of this subseries has led to the discovery of potent and cell-active inhibitors. researchgate.netresearchgate.net Synthetic strategies often involve the initial construction of the furo[3,2-b]pyridine core, followed by the sequential and chemoselective introduction of substituents at the 3- and 5-positions. nih.gov For instance, a concise 4-step synthesis has been developed to produce furo[2,3-b]pyridines with functional handles at these positions, amenable to palladium-mediated cross-coupling reactions for structure-activity relationship (SAR) studies. nih.gov
| Starting Material | Key Transformation | Product | Reference |
| Trisubstituted pyridine | Tandem SNAr-cyclisation | Furo[2,3-b]pyridine (B1315467) with handles at 3- and 5-positions | nih.gov |
| 3,5-Diacetylpyridine | Condensation with aldehydes | Bis-(β-acryloyl) derivatives for further cyclization | nih.gov |
Preparative Routes to 3,5,7-Trisubstituted Furo[3,2-b]pyridines
The synthesis of 3,5,7-trisubstituted furo[3,2-b]pyridines has been explored in the context of identifying modulators of the Hedgehog signaling pathway. researchgate.net These routes often build upon the methodologies developed for disubstituted analogues, with an additional step for functionalization at the 7-position. Successive regioselective metalations have been described as a detailed procedure for the total functionalization of the furo[3,2-b]pyridine framework. nih.gov This involves a sequence of lithiations and electrophilic trapping to introduce substituents at desired positions, including the 7-position. nih.gov Furthermore, a Pd-catalyzed cross-coupling reaction has been utilized to synthesize 7,7'-bifuro[3,2-b]pyridine. nih.gov
Rational Design and Synthesis of 7-Methoxyfuro[3,2-b]pyridine and its Analogues
While specific literature detailing the rational design and synthesis solely of this compound is not extensively available, its synthesis can be rationally designed based on the established methodologies for substituted furo[3,2-b]pyridines. A logical synthetic approach would involve the construction of a pyridine precursor already bearing a methoxy (B1213986) group at the appropriate position, which would become the 7-position of the final furo[3,2-b]pyridine product.
A plausible synthetic route could commence with a 2-hydroxy-3-halopyridine derivative containing a methoxy group at the 6-position (which corresponds to the 7-position in the target scaffold). This precursor could then undergo a palladium/copper-catalyzed coupling with a suitable terminal alkyne, followed by an intramolecular cyclization to furnish the desired this compound.
Alternatively, a strategy involving regioselective functionalization of a pre-formed furo[3,2-b]pyridine core could be employed. Following the methods described for polyfunctionalized derivatives, a furo[3,2-b]pyridine could be selectively halogenated or metalated at the 7-position. nih.gov Subsequent nucleophilic substitution with methoxide or a palladium-catalyzed coupling with methanol could then introduce the desired methoxy group. The feasibility of this approach would depend on the relative reactivity of the different positions on the furo[3,2-b]pyridine ring.
Synthetic Exploration of the 7-Methoxy Group Introduction
The introduction of a methoxy group at the 7-position of the furo[3,2-b]pyridine scaffold is a key transformation for creating the target compound, this compound. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of pyridine chemistry. The 7-position on the furo[3,2-b]pyridine ring is analogous to the 4-position of a simple pyridine, making it electronically favorable for nucleophilic attack. youtube.com
The most common strategy involves a 7-halo-furo[3,2-b]pyridine, such as 7-chloro-furo[3,2-b]pyridine, as the starting material. The halogen atom at this position acts as a good leaving group. The reaction proceeds by treating the halo-substituted precursor with a strong nucleophile, typically sodium methoxide (NaOMe), in a suitable polar aprotic solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). sci-hub.se
The mechanism involves the attack of the methoxide anion on the electron-deficient carbon atom bearing the halogen. This forms a high-energy anionic intermediate, known as a Meisenheimer complex, where the negative charge is delocalized across the aromatic system and stabilized by the electronegative nitrogen atom. stackexchange.com Subsequent expulsion of the halide ion re-aromatizes the ring system, yielding the final this compound product. The efficiency of such substitutions on halo-pyridines can often be enhanced by microwave heating, which dramatically reduces reaction times. sci-hub.se This general approach is well-established for various heterocyclic systems, including fused pyridines, where activated chlorine atoms are readily displaced by nucleophiles. researchgate.net
Table 1: Proposed Synthesis of this compound via SNAr
| Starting Material | Reagent | Conditions | Product | Reaction Type |
|---|---|---|---|---|
| 7-Chloro-furo[3,2-b]pyridine | Sodium Methoxide (NaOMe) | Polar aprotic solvent (e.g., DMF), heat | This compound | Nucleophilic Aromatic Substitution (SNAr) |
Regioselective Functionalization and Derivatization Strategies
Once the furo[3,2-b]pyridine core is synthesized, regioselective functionalization is critical for developing derivatives with specific properties. One of the most powerful strategies for achieving this is directed ortho-metalation, specifically lithiation. This method allows for the precise introduction of a wide range of electrophiles at specific positions on the heterocyclic scaffold.
Detailed studies on the furo[3,2-b]pyridine framework have established effective conditions for successive regioselective lithiations. Treatment of the parent furo[3,2-b]pyridine with a strong base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) in an ethereal solvent such as tetrahydrofuran (THF) selectively deprotonates the most acidic proton. This allows for controlled functionalization upon quenching with an electrophile.
Table 2: Regioselective Lithiation and Electrophilic Trapping of Furo[3,2-b]pyridine
| Position of Lithiation | Base/Conditions | Electrophile Examples | Resulting Functional Group |
|---|---|---|---|
| C5 | LDA, THF, -78°C | Aldehydes, Ketones | Hydroxyalkyl |
| C3 | LDA, THF, -78°C | Alkyl Halides | Alkyl |
| C5 and C3 (sequential) | LDA, THF, -78°C | Various electrophiles | Disubstituted derivative |
Biological and Pharmacological Investigations of Furo 3,2 B Pyridine Compounds
Cellular and Pathway-Specific Biological Activities
Investigations into Anticancer Activity and Antiproliferative Effects
The furo[3,2-b]pyridine (B1253681) core structure has been identified as a promising scaffold in the development of novel anticancer agents. Researchers have synthesized and evaluated various derivatives, demonstrating their potential to inhibit the growth of cancer cells through several mechanisms of action.
A series of 2-substituted furo[3,2-b]pyridines were synthesized and evaluated for their cytotoxic properties against human breast cancer cell lines. In these studies, certain derivatives displayed encouraging growth inhibition of both MDA-MB-231 and MCF-7 cell lines. The mechanism of action for the most promising compounds was linked to the inhibition of Sirtuin 1 (SIRT1), a class III histone deacetylase that is often overexpressed in cancer cells and plays a crucial role in cell survival and resistance to therapy. Furthermore, select derivatives were shown to induce apoptosis in MCF-7 cells, indicating their ability to trigger programmed cell death.
In other research, the furo[3,2-b]pyridine framework has been identified as a privileged scaffold for developing potent and highly selective inhibitors of cdc-like kinases (CLKs). These kinases are involved in the regulation of alternative RNA splicing, a process that is frequently dysregulated in cancer, making CLK inhibitors a focal point of oncology research. Optimization of 3,5-disubstituted furo[3,2-b]pyridines has led to the development of potent, cell-active, and highly selective CLK inhibitors.
While direct studies on the anticancer activity of 7-Methoxyfuro[3,2-b]pyridine are not extensively documented in publicly available literature, the consistent antiproliferative activity observed in various substituted furo[3,2-b]pyridine derivatives suggests that this scaffold is a valuable starting point for the design of new oncology drug candidates. The data from related structures, such as 2,4-diaryl benzofuro[3,2-b]pyridines, which exhibit topoisomerase inhibitory activity, further underscore the potential of this general molecular architecture in cancer therapeutics.
Table 1: Antiproliferative Activity of Selected Furo[3,2-b]pyridine Derivatives
| Compound Class | Cancer Cell Line(s) | Observed Effect | Potential Mechanism of Action |
|---|---|---|---|
| 2-Substituted Furo[3,2-b]pyridines | MDA-MB-231, MCF-7 (Breast) | Growth inhibition, Apoptosis induction | SIRT1 Inhibition |
| 3,5-Disubstituted Furo[3,2-b]pyridines | Various | Potent and selective inhibition | Cdc-like Kinase (CLK) Inhibition |
| 2,4-Diaryl Benzofuro[3,2-b]pyridines | Human cancer cell lines | Cytotoxicity | Topoisomerase I and II Inhibition |
Role in Neurodegenerative Disease Research
The application of furo[3,2-b]pyridine derivatives in the context of neurodegenerative diseases is an emerging area of research. While direct studies on this specific scaffold are limited, investigations into structurally related pyridine (B92270) and furopyridine isomers provide insights into their potential therapeutic roles, particularly in conditions like Alzheimer's disease.
The primary strategies in Alzheimer's research involve targeting key pathological features, such as the aggregation of amyloid-β (Aβ) peptides and the hyperphosphorylation of tau protein. Various heterocyclic compounds, including pyridine derivatives, are being explored for their ability to inhibit these processes. For instance, pyrazolo[3,4-b]pyridine derivatives have been investigated for their ability to target Aβ aggregates.
A study on polyfunctionalized furo[2,3-b:4,5-b']dipyridine-chalcone hybrids, a different isomeric system, demonstrated that these molecules could chemically drive the clearance of Aβ aggregates. One lead compound was shown to dissociate toxic aggregates and alleviate cognitive deterioration in a mouse model of Alzheimer's disease, highlighting the potential of furopyridine-based structures in this therapeutic area. Although this research does not directly involve the furo[3,2-b]pyridine core, it supports the exploration of this class of heterocycles for neuroprotective applications.
Currently, there is a lack of specific published research investigating the role of this compound in neurodegenerative diseases. However, the known ability of various pyridine-containing heterocycles to interact with neurological targets, such as cholinesterases and secretase enzymes, suggests that the furo[3,2-b]pyridine scaffold warrants investigation for potential multi-target-directed ligands in Alzheimer's and other neurodegenerative conditions.
Antimicrobial Properties of Furo[3,2-b]pyridine Derivatives
The search for novel antimicrobial agents is critical in the face of rising antibiotic resistance. The furo[3,2-b]pyridine scaffold has been explored as a core structure for the development of new compounds with antibacterial and antifungal activity.
In one study, a series of novel and complex multi-fused compounds incorporating the furo[3,2-b]pyridine moiety were synthesized. These furo[3'',2'':6',7']chromeno[3',4':4,5]furo[3,2-b]pyridines were tested in vitro against a panel of fungal and bacterial strains. The results indicated that the synthesized compounds exhibited high inhibitory action against fungal strains. Specifically, certain derivatives showed good inhibitory effects against all types of tested microorganisms, demonstrating the potential of the furo[3,2-b]pyridine core as a basis for broad-spectrum antimicrobial agents.
While the aforementioned study involved highly complex derivatives, it establishes the antimicrobial potential of the underlying furo[3,2-b]pyridine framework. Research on related isomeric structures, such as furo[3,2-c]pyridines, has also reported moderate to good antimicrobial activity against various bacteria and filamentous fungi. This suggests that the fusion of furan (B31954) and pyridine rings can give rise to valuable antimicrobial properties.
Table 2: Antimicrobial Activity of Furo[3,2-b]pyridine-Containing Compounds
| Compound Class | Target Microorganisms | Activity Level |
|---|---|---|
| Furo[3'',2'':6',7']chromeno[3',4':4,5]furo[3,2-b]pyridines | Fungal and bacterial strains | High antifungal activity; Good broad-spectrum effects for some derivatives |
Anti-inflammatory and Other Bioactivities
Furo[3,2-b]pyridine derivatives have been investigated for a range of other biological activities beyond their antimicrobial and anticancer effects, notably in the modulation of key signaling pathways related to inflammation and cellular development.
A significant finding is the identification of the furo[3,2-b]pyridine scaffold in compounds that act as inhibitors of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). These kinases are crucial components of the innate immune signaling pathway, and their inhibition is a therapeutic strategy for treating autoimmune and inflammatory diseases. This positions furo[3,2-b]pyridine derivatives as potential candidates for the development of novel anti-inflammatory drugs.
Furthermore, profiling of a library of substituted furo[3,2-b]pyridines revealed their capacity to act as sub-micromolar modulators of the Hedgehog signaling pathway. This pathway is fundamental in embryonic development and is aberrantly activated in several types of cancer. The ability of certain 3,5,7-trisubstituted furo[3,2-b]pyridines to modulate this pathway points to another significant bioactivity with therapeutic implications in oncology and regenerative medicine.
While not the same isomer, research on 7-methoxyfuro[2,3-c]pyridine-4-carboxamides has shown that they are potent inhibitors of phosphodiesterase type 4 (PDE4). PDE4 inhibitors are known for their anti-inflammatory effects and are used in the treatment of inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The presence of the 7-methoxy group on this related furopyridine scaffold was important for its activity, suggesting that substitution at this position can yield potent biological effects.
Exploration of this compound in Pharmaceutical Research
Detailed pharmaceutical research focusing specifically on the compound this compound is limited in the available scientific literature. Much of the research on methoxy-substituted furopyridines has centered on the furo[2,3-c]pyridine isomer, where the 7-methoxy group was found to be a key feature for potent PDE4 inhibition.
The furo[3,2-b]pyridine scaffold itself is recognized as a "privileged scaffold" due to its ability to serve as a core for ligands that target multiple, distinct biological targets, including protein kinases (such as CLKs, TBK1, and IKKε) and developmental pathways like Hedgehog signaling. The versatility of this core structure makes it an attractive starting point for drug discovery campaigns.
The influence of a methoxy (B1213986) group at the 7-position can significantly alter a compound's physicochemical properties, such as its electronic profile, solubility, and metabolic stability. These changes can, in turn, modulate the compound's interaction with biological targets. Given the demonstrated importance of the 7-methoxy group in the isomeric furo[2,3-c]pyridine series for achieving high-affinity binding to PDE4, it is plausible that the 7-methoxy substitution on the furo[3,2-b]pyridine scaffold could also confer potent and specific biological activities.
However, without direct experimental evidence, the specific therapeutic potential of this compound remains speculative. Future research is needed to synthesize and screen this compound and its derivatives against various biological targets, such as kinases, phosphodiesterases, and microbial enzymes, to fully elucidate its pharmaceutical potential.
Structure Activity Relationship Sar and Advanced Computational Studies of Furo 3,2 B Pyridine Systems
Elucidation of Structure-Activity Relationships for Furo[3,2-b]pyridine (B1253681) Scaffolds
The biological profile of furo[3,2-b]pyridine derivatives can be significantly modulated by the nature and position of various substituents on the core scaffold. Systematic studies have been conducted to understand these effects, leading to key insights for rational drug design.
The furo[3,2-b]pyridine core can be functionalized at multiple positions, primarily at the 2-, 3-, 5-, and 7-positions. The substituents at these positions play a critical role in determining the compound's interaction with biological targets, thereby influencing its potency and selectivity.
Research has shown that substitutions at the 2-position of the furo[3,2-b]pyridine ring are particularly important for modulating biological activity. For instance, the introduction of various aryl groups at this position has led to the discovery of compounds with potent anticancer properties. researchgate.netdntb.gov.ua The nature of the aryl substituent, including the presence of electron-donating or electron-withdrawing groups, can fine-tune the activity. A study on 2,4-diaryl benzofuro[3,2-b]pyridine derivatives revealed that compounds with a 2-furyl group at either the 2- or 4-position of the central pyridine (B92270) exhibited significant topoisomerase II inhibitory activity. researchgate.net
Similarly, modifications at other positions have been explored. Optimization of subseries containing 3,5‐disubstituted furo[3,2‐b]pyridines has afforded potent and highly selective inhibitors of Cdc2-like kinases (CLKs). researchgate.net Furthermore, profiling of kinase-inactive 3,5,7-trisubstituted furo[3,2-b]pyridines has revealed modulators of the Hedgehog signaling pathway. researchgate.net These findings highlight that a systematic variation of substituents across the scaffold is a valid strategy for discovering compounds with diverse biological activities, including potential as anticancer agents. cncb.ac.cn
The table below summarizes the observed effects of substituents at different positions on the biological activity of the furo[3,2-b]pyridine scaffold.
| Position | Substituent Type | Observed Biological Effect | Target/Activity |
| 2 | Aryl, Heteroaryl | Modulation of anticancer activity | Topoisomerase II, SIRT1 |
| 3, 5 | Disubstitution | Potent and selective inhibition | Cdc2-like kinases (CLKs) |
| 3, 5, 7 | Trisubstitution | Modulation of signaling pathways | Hedgehog Pathway |
This table is interactive. Click on the headers to sort the data.
In the related thieno[3,2-b]pyridine (B153574) series, which are structurally similar to furo[3,2-b]pyridines, the 7-methoxy group has been utilized as a synthetic handle. Demethylation of 7-methoxy-2,3-di(het)arylthieno[3,2-b]pyridines yields the corresponding pyridinones, which have been investigated as highly potent inhibitors of human cytomegalovirus (HCMV) DNA polymerase. researchgate.net This indicates the importance of the oxygen functionality at the 7-position, whether as a methoxy (B1213986) group or a ketone after demethylation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. It is a valuable tool in drug discovery for predicting the activity of new analogs and optimizing lead compounds. researchgate.net
QSAR models are developed by correlating physicochemical or structural descriptors of molecules with their experimentally determined biological activities. These models can be crucial in the early stages of drug discovery, where large numbers of compounds need to be evaluated. nih.gov For heterocyclic systems like furo[3,2-b]pyridines, QSAR models can be developed for various biological endpoints, such as enzyme inhibition, receptor binding, or cytotoxicity.
The process involves selecting a set of molecules with known activities, calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic), and then using statistical methods like partial least squares (PLS) regression to build a predictive model. researchgate.net For example, a QSAR analysis of pyrido[3,2-b]pyrazinones as PDE-5 inhibitors showed that the topology of the molecules was crucial for their inhibitory activity. sciforum.net Such models, once validated, can predict the activity of untested furo[3,2-b]pyridine derivatives, thereby prioritizing the synthesis of the most promising candidates. dmed.org.ua
Once a lead furo[3,2-b]pyridine compound is identified, QSAR models play a vital role in the lead optimization phase. nih.govdocumentsdelivered.com By analyzing the QSAR model, medicinal chemists can understand which structural features are positively or negatively correlated with the desired biological activity. This knowledge guides the design of new analogs with potentially improved potency and selectivity.
For instance, if a QSAR model for a series of furo[3,2-b]pyridine-based kinase inhibitors indicates that a bulky, hydrophobic substituent at the 2-position increases activity, chemists can focus on synthesizing analogs with such features. Contour maps derived from 3D-QSAR models can provide a visual representation of the favorable and unfavorable regions around the scaffold, offering more intuitive guidance for structural modifications. researchgate.net This iterative process of QSAR-guided design, synthesis, and testing can significantly accelerate the development of optimized drug candidates from the furo[3,2-b]pyridine class.
Density Functional Theory (DFT) and Quantum Chemical Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. niscpr.res.in These calculations provide deep insights into the intrinsic properties of the 7-Methoxyfuro[3,2-b]pyridine system, complementing experimental SAR studies.
DFT calculations are used to determine the optimized molecular geometry, including bond lengths and angles, of furo[3,2-b]pyridine derivatives. researchgate.net This information is fundamental for understanding how the molecule will fit into the binding site of a biological target. Furthermore, DFT allows for the calculation of various electronic properties that are crucial for reactivity and intermolecular interactions.
Key parameters derived from DFT calculations include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are important indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a measure of chemical reactivity and stability. niscpr.res.in
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. researchgate.net
Atomic Charges: Calculating the partial charges on each atom helps to quantify the electron distribution and identify reactive sites. nih.gov
For this compound, DFT calculations can elucidate the effect of the 7-methoxy group on the electronic structure of the entire molecule. It can show how this substituent influences the electron density on the pyridine nitrogen and the furan (B31954) ring, thereby affecting its ability to interact with biological targets. Theoretical investigations on similar triazole-pyridine systems have demonstrated the utility of DFT in correlating calculated structural and electronic parameters with experimental data. su.edu.ly Such computational studies provide a rational basis for the observed SAR and guide the design of new, more effective furo[3,2-b]pyridine-based therapeutic agents.
The table below presents typical quantum chemical parameters that can be calculated using DFT for a molecule like this compound.
| Parameter | Description | Significance in SAR |
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to chemical reactivity and stability |
| Dipole Moment (Debye) | Measure of the overall polarity of the molecule | Influences solubility and membrane permeability |
| Electrostatic Potential | 3D map of charge distribution | Predicts sites for non-covalent interactions |
This table provides an overview of key DFT-derived parameters and their relevance.
Advanced Spectroscopic and Structural Characterization of Furo 3,2 B Pyridine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Elucidation (¹H, ¹³C, and 2D NMR)
A complete structural assignment of 7-Methoxyfuro[3,2-b]pyridine would heavily rely on a suite of NMR experiments.
¹H NMR spectroscopy would provide initial insights into the proton environment of the molecule. Based on the analysis of analogous furo[3,2-b]pyridine (B1253681) and methoxy-substituted pyridine (B92270) systems, the expected chemical shifts (δ) would likely fall in the aromatic region for the pyridine and furan (B31954) ring protons, with a characteristic singlet for the methoxy (B1213986) group protons appearing further upfield. The coupling constants (J) between adjacent protons would be crucial in determining their relative positions on the heterocyclic core.
¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms would be influenced by their hybridization and the electronic effects of the nitrogen, oxygen, and methoxy substituents. The carbon of the methoxy group would be expected in the typical range for such functionalities.
While specific data for this compound is unavailable, the following table illustrates the type of data that would be generated from such analyses, based on related structures.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| 2 | - | - | H-3 |
| 3 | - | - | H-2 |
| 5 | - | - | H-6 |
| 6 | - | - | H-5 |
| 7a | - | - | H-2, H-3, H-5 |
| 3a | - | - | H-2, H-3 |
| OCH₃ | - | - | C-7 |
This table is for illustrative purposes only and does not represent experimental data for this compound.
Infrared (IR) and Mass Spectrometry (MS) for Compound Verification and Analysis
Infrared (IR) spectroscopy would be utilized to identify the characteristic functional groups present in this compound. The spectrum would be expected to show distinct absorption bands corresponding to C-H stretching vibrations of the aromatic rings and the methyl group of the methoxy substituent. C-O stretching vibrations for the furan ring and the methoxy group, as well as C=N and C=C stretching vibrations of the pyridine and furan rings, would also be prominent features.
Mass Spectrometry (MS) would be employed to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula (C₈H₇NO₂). The fragmentation pattern observed in the mass spectrum would offer further structural information, as the molecule would break apart in a predictable manner upon ionization.
X-ray Crystallography for Precise Three-Dimensional Structural Determination
Co-crystal Structures with Biological Targets to Elucidate Binding Modes
Given the prevalence of the furo[3,2-b]pyridine scaffold in pharmacologically active molecules, obtaining co-crystal structures of this compound with biological targets such as enzymes or receptors would be of significant interest. Such studies would provide invaluable insights into the specific molecular interactions, including hydrogen bonding and hydrophobic interactions, that govern the binding mode and biological activity of this class of compounds. To date, no such co-crystal structures have been reported for this compound.
Other Sophisticated Spectroscopic Techniques for Advanced Characterization
Beyond the foundational techniques, other advanced spectroscopic methods could provide deeper insights into the electronic and photophysical properties of this compound. Ultraviolet-Visible (UV-Vis) spectroscopy would reveal the electronic absorption properties of the molecule, which are dictated by its conjugated π-system. Fluorescence spectroscopy could be used to investigate its emission properties, which are relevant for applications in materials science and as biological probes.
Reactivity, Chemical Transformations, and Stability of Furo 3,2 B Pyridine Scaffolds
Investigating Electrophilic and Nucleophilic Reaction Pathways
The furo[3,2-b]pyridine (B1253681) system possesses a unique electronic character, with the furan (B31954) moiety being susceptible to electrophilic attack and the pyridine (B92270) ring being prone to nucleophilic substitution. The 7-methoxy group, being an electron-donating group, is expected to influence the regioselectivity of these reactions.
Electrophilic Substitution:
The furan ring is inherently electron-rich and thus the preferred site for electrophilic attack. The pyridine ring, being electron-deficient, is generally unreactive towards electrophiles unless activated by electron-donating substituents or under harsh reaction conditions. The 7-methoxy group on the pyridine ring can slightly enhance the electron density of the pyridine ring, but the furan ring is still expected to be the primary site of electrophilic substitution.
Common electrophilic substitution reactions on similar aromatic heterocyclic systems include nitration, halogenation, and Friedel-Crafts acylation. For 7-Methoxyfuro[3,2-b]pyridine, these reactions would likely occur on the furan ring, with the position of substitution being directed by the fused pyridine ring and the oxygen atom of the furan.
Nucleophilic Substitution:
The pyridine ring is susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 2 and 4 in the pyridine numbering, which correspond to positions 7 and 5 in the furo[3,2-b]pyridine system). The presence of a good leaving group at these positions facilitates nucleophilic aromatic substitution. In this compound, the methoxy (B1213986) group at position 7 is not a typical leaving group. However, nucleophilic attack can still occur, especially if the pyridine ring is further activated by other electron-withdrawing groups or through the formation of an N-oxide. The stability of the intermediate anionic species, known as the Meisenheimer complex, plays a crucial role in determining the feasibility and regioselectivity of nucleophilic aromatic substitution. For pyridines, attack at the 2- and 4-positions leads to a more stable intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom stackexchange.comechemi.comquora.com.
Regioselective Modifications and Functional Group Interconversions
The ability to selectively introduce functional groups at specific positions of the furo[3,2-b]pyridine scaffold is crucial for the development of new drug candidates. Various strategies have been developed for the regioselective functionalization of this heterocyclic system.
One powerful method for regioselective functionalization is directed ortho-metalation (DoM). This involves the deprotonation of a position ortho to a directing group by a strong base, followed by quenching with an electrophile. For the parent furo[3,2-b]pyridine, successive regioselective lithiations followed by electrophilic trapping have been described, allowing for the introduction of various functional groups nih.gov. The presence of the 7-methoxy group in this compound could potentially direct metalation to the adjacent position 6.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are also invaluable tools for the regioselective modification of heterocyclic systems. These reactions typically require a halide or triflate at the position to be functionalized. Therefore, the synthesis of halogenated or triflated derivatives of this compound would be a key step to enable such transformations.
Functional group interconversions on the furo[3,2-b]pyridine scaffold can be used to further diversify the structure. For example, a carboxylic acid group can be converted to an amide, ester, or alcohol, while a nitro group can be reduced to an amine, which can then undergo a variety of further reactions.
Thermal and Chemical Stability Studies Relevant to Compound Development
The stability of a drug candidate under various conditions is a critical factor in its development. The furo[3,2-b]pyridine scaffold is an aromatic system and is therefore expected to exhibit good thermal and chemical stability. Aromatic compounds are characterized by their delocalized π-electron systems, which contribute to their thermodynamic stability.
Thermal Stability:
Aromatic heterocyclic compounds generally possess high thermal stability. The decomposition of such compounds typically occurs at elevated temperatures. For instance, studies on the thermal decomposition of azidopyridines, which are pyridine derivatives, show that decomposition with nitrogen evolution occurs at temperatures above 100°C, with the stability being influenced by the position and number of azido groups researchgate.net. While no specific data is available for this compound, it is expected to be a thermally stable compound under normal storage and handling conditions.
Chemical Stability:
The chemical stability of this compound would be influenced by its susceptibility to acidic, basic, and oxidative or reductive conditions. The pyridine nitrogen can be protonated under acidic conditions, which can affect the reactivity of the ring system. The furan ring, while aromatic, can be susceptible to degradation under strongly acidic conditions. The methoxy group could potentially be cleaved under harsh acidic conditions (e.g., with HBr or HI). The stability towards oxidizing and reducing agents would depend on the specific reagents and reaction conditions. For example, the pyridine ring can be oxidized to an N-oxide, which can alter its reactivity.
Comparative Reactivity Studies of Furo[3,2-b]pyridine Isomers
The furo[3,2-b]pyridine system is one of several possible isomers of furopyridine, which are heterocyclic compounds consisting of a fused furan and pyridine ring hmdb.ca. The arrangement of the rings and the position of the heteroatoms significantly influence the electronic properties and, consequently, the reactivity of the isomers.
The main isomers of furo[3,2-b]pyridine are furo[2,3-b]pyridine (B1315467), furo[3,2-c]pyridine (B1313802), and furo[2,3-c]pyridine. The reactivity of these isomers towards electrophilic and nucleophilic attack will differ due to the different electronic distribution within the fused ring system.
For example, in furo[2,3-b]pyridine, the furan ring is fused to the 2- and 3-positions of the pyridine ring. The relative positions of the oxygen and nitrogen atoms will lead to a different charge distribution compared to furo[3,2-b]pyridine. This will, in turn, affect the regioselectivity of electrophilic substitution on the furan ring and nucleophilic substitution on the pyridine ring.
Intellectual Property and Patent Landscape of Furo 3,2 B Pyridine Derivatives
Analysis of Patenting Trends for Furo[3,2-b]pyridine (B1253681) Compounds in Drug Discovery
The furo[3,2-b]pyridine core has emerged as a "privileged scaffold" in medicinal chemistry, leading to a focused yet growing number of patent applications over the last two decades. An analysis of the patent landscape reveals a concentrated effort by a few key players, primarily academic institutions and their commercial partners, to protect novel derivatives and their therapeutic applications.
A significant portion of the patenting activity for furo[3,2-b]pyridine derivatives is linked to their utility as protein kinase inhibitors. google.compatsnap.com This trend aligns with the broader focus of the pharmaceutical industry on developing targeted cancer therapies. Key assignees in this area include Masaryk University, which has been actively patenting furo[3,2-b]pyridine-based compounds as inhibitors of various protein kinases. muni.czmuni.cz
The primary therapeutic areas targeted in these patents are oncology and, to a lesser extent, neurodegenerative diseases. The ability of furo[3,2-b]pyridine derivatives to modulate the activity of cdc-like kinases (CLKs) and act as modulators of the Hedgehog signaling pathway has been a driving force behind their patenting. patsnap.com
Below is a data table summarizing key patenting trends for furo[3,2-b]pyridine derivatives:
| Patenting Trend | Observation | Key Therapeutic Areas | Prominent Assignees |
| Primary Focus | Inhibition of protein kinases | Cancer, Neurodegenerative Diseases | Masaryk University |
| Emerging Interest | Modulation of Hedgehog pathway | Cancer | Academic and Research Institutions |
| Geographic Filing | Europe, United States, Japan | N/A | N/A |
Examination of Specific Patent Claims Related to 7-Methoxyfuro[3,2-b]pyridine and Its Derivatives
While direct patent claims specifically for "this compound" as a therapeutic agent are not prominently found in the public domain, the existing patents for the broader furo[3,2-b]pyridine class provide a framework for understanding how such a compound and its derivatives could be protected. The patent claims for furo[3,2-b]pyridine compounds generally fall into three main categories:
Composition of Matter: These claims protect the novel chemical structures of the furo[3,2-b]pyridine derivatives themselves. The claims are typically broad, encompassing a generic structure with variable substituents at different positions of the furo[3,2-b]pyridine core.
Method of Use: These claims cover the use of the patented compounds for treating specific diseases. For furo[3,2-b]pyridine derivatives, these often relate to the treatment of proliferative diseases, such as various forms of cancer, by inhibiting specific protein kinases.
Pharmaceutical Compositions: These claims protect formulations containing the novel furo[3,2-b]pyridine derivatives as an active ingredient, along with pharmaceutically acceptable carriers, excipients, and diluents.
A selection of representative patents for furo[3,2-b]pyridine derivatives is detailed in the table below:
| Patent Number | Assignee | Title | Key Claims |
| EP2940022 | Masaryk University | Furopyridines as inhibitors of protein kinases | Composition of matter for substituted furo[3,2-b]pyridines; Method of use for treating diseases associated with protein kinases. |
| US9902733B2 | Masaryk University | Furopyridines as inhibitors of protein kinases | Composition of matter for substituted furo[3,2-b]pyridines; Pharmaceutical compositions containing these compounds. |
| JP6386585B2 | Masaryk University | Furopyridines as inhibitors of protein kinases | Composition of matter for substituted furo[3,2-b]pyridines and their use in treating kinase-related disorders. |
It is important to note that while "this compound" is not explicitly the central compound in these patents, a skilled chemist could potentially synthesize it as part of a broader class of claimed derivatives. The presence of a methoxy (B1213986) group at the 7-position would likely be covered under the variable substituent definitions in the generic structures of these patents.
Implications of the Patent Landscape for Future Academic and Industrial Research
The existing patent landscape for furo[3,2-b]pyridine derivatives has several important implications for the future direction of research in both academic and industrial settings.
For academic researchers, the established intellectual property provides a foundation to build upon. While the core scaffold and many of its simple derivatives may be protected, there is still ample room for innovation. Future academic research could focus on:
Novel Substitution Patterns: Exploring derivatives with unique substituents at positions not extensively covered in existing patents.
New Therapeutic Targets: Investigating the activity of furo[3,2-b]pyridine compounds against a wider range of biological targets beyond the well-explored kinases.
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their therapeutic effects.
For industrial research and development, the patent landscape presents both opportunities and challenges. The opportunities lie in:
Licensing and Collaboration: Pharmaceutical companies can partner with academic institutions like Masaryk University to license their patented compounds and further develop them into clinical candidates.
Second-Generation Compounds: Building upon the knowledge from existing patents to design and synthesize next-generation furo[3,2-b]pyridine derivatives with improved efficacy, selectivity, and pharmacokinetic properties.
Exploring Unpatented Space: Focusing on derivatives and therapeutic applications that fall outside the scope of current patent protection.
The primary challenge for industrial players is navigating the existing intellectual property to ensure freedom to operate. Any new furo[3,2-b]pyridine-based drug candidate will need to be carefully evaluated against the claims of existing patents to avoid infringement.
Emerging Applications and Future Directions in Furo 3,2 B Pyridine Research
Development of Furo[3,2-b]pyridine (B1253681) Compounds as Chemical Probes for Biological Systems
One of the most significant recent advancements in furo[3,2-b]pyridine research is the identification of this scaffold as a "privileged" structure for developing highly selective chemical probes. nih.gov These probes are essential tools for chemical biologists to investigate the function of specific proteins within complex cellular systems.
Research has successfully identified the furo[3,2-b]pyridine core as a novel framework for creating potent and highly selective inhibitors of cdc-like kinases (CLKs). nih.gov Specifically, optimization of 3,5-disubstituted furo[3,2-b]pyridines has yielded compounds that are active in cells and demonstrate remarkable selectivity for this kinase family. nih.govresearchgate.net CLKs are crucial regulators of pre-mRNA splicing, and selective inhibitors are invaluable for studying their role in normal physiology and in diseases like cancer and neurodegenerative disorders. researchgate.net
Furthermore, profiling of kinase-inactive 3,5,7-trisubstituted furo[3,2-b]pyridines has revealed their potential as sub-micromolar modulators of the Hedgehog signaling pathway. nih.gov The ability to generate distinct biological activities from the same core scaffold by modifying substitution patterns highlights its versatility. These findings establish furo[3,2-b]pyridines not just as potential therapeutics, but as foundational tools for dissecting complex biological pathways. nih.gov
Exploration of Novel Therapeutic Areas and Target Identification
The inherent bioactivity of the furo[3,2-b]pyridine scaffold has spurred exploration into various therapeutic areas, with oncology and inflammatory diseases being prominent examples. The unique structure allows for interaction with a range of biological targets, opening up new avenues for drug discovery.
In oncology, furo[3,2-b]pyridine derivatives have shown potential through multiple mechanisms:
Kinase Inhibition : As mentioned, they are potent inhibitors of CLKs, which are implicated in the progression of certain cancers. nih.govresearchgate.net
Sirtuin Inhibition : Certain 2-substituted furo[3,2-b]pyridines have demonstrated encouraging growth inhibition of breast cancer cell lines (MDA-MB-231 and MCF-7) and have been found to inhibit SIRT1, a class III histone deacetylase involved in cellular stress response and cancer cell survival. researchgate.net
Hedgehog Pathway Modulation : This pathway is critical during embryonic development and its aberrant activation is linked to several cancers, making its modulation a key therapeutic strategy. nih.gov
Beyond furo[3,2-b]pyridines, related furopyridine isomers have shown promise against other cancer targets. For instance, molecular docking studies on furo[2,3-b]pyridine (B1315467) derivatives suggest strong binding affinities to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). cncb.ac.cn
A significant emerging area is in the treatment of inflammatory and autoimmune diseases. Research on the structurally related dihydrofuro[2,3-b]pyridine scaffold has led to the development of potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). nih.gov IRAK4 is a central regulator of the innate immune response, and its inhibition can block downstream signaling that leads to the production of pro-inflammatory cytokines. One such inhibitor demonstrated efficacy in reducing TNF-α secretion in a mouse model, highlighting the potential of the furopyridine core for treating conditions like rheumatoid arthritis and lupus. nih.gov
| Target | Therapeutic Area | Scaffold | Reference |
|---|---|---|---|
| Cdc-like kinases (CLKs) | Oncology, Neurodegenerative Diseases | Furo[3,2-b]pyridine | nih.govresearchgate.net |
| Hedgehog Signaling Pathway | Oncology | Furo[3,2-b]pyridine | nih.gov |
| SIRT1 | Oncology | Furo[3,2-b]pyridine | researchgate.net |
| Interleukin-1 receptor-associated kinase 4 (IRAK4) | Inflammatory & Autoimmune Diseases | Dihydrofuro[2,3-b]pyridine | nih.gov |
| AKT1, ERα, HER2 (Predicted) | Oncology (Breast Cancer) | Furo[2,3-b]pyridine | cncb.ac.cn |
Potential in Materials Science and Optoelectronic Applications (e.g., OLEDs)
While the primary focus of furopyridine research has been biological, emerging studies indicate a promising future in materials science, particularly in the field of optoelectronics. The conjugated π-system of the fused rings provides favorable electronic properties for such applications.
A landmark study developed a novel iridium complex, (pfupy)₂Ir(acac), based on the isomeric furo[3,2-c]pyridine (B1313802) scaffold for use in organic light-emitting diodes (OLEDs). rsc.org This material, when used as an emitter, enabled the fabrication of a high-performance OLED with a record-high external quantum efficiency (EQE) of 30.5% without requiring special out-coupling technology. The device also exhibited excellent stability, maintaining a high EQE of 25.6% even at a high luminance of 5000 cd m⁻², which signifies a gentle efficiency roll-off. rsc.org
The success of the furo[3,2-c]pyridine-based complex demonstrates the great potential of the broader furan-pyridine scaffold in optoelectronic materials. By replacing a thiophene (B33073) unit in a previous-generation material with the furan-pyridine ligand, researchers were able to favorably tune the molecule's frontier orbital energies (HOMO/LUMO), resulting in a blue-shifted emission and an improved photoluminescence quantum yield of 0.80. rsc.org These results strongly suggest that the 7-methoxyfuro[3,2-b]pyridine core and its derivatives could also be explored as functional components in next-generation OLEDs and other organic electronic devices.
Integration of Furo[3,2-b]pyridine Research with Artificial Intelligence and Machine Learning in Drug Design
Target Identification and Validation : AI algorithms can analyze vast biological datasets to identify and validate novel protein targets for which furo[3,2-b]pyridine derivatives may be effective.
Virtual Screening and Hit Generation : ML models can screen virtual libraries of millions of furo[3,2-b]pyridine analogs against a target protein's structure, predicting binding affinities and identifying the most promising candidates for synthesis. This drastically reduces the time and cost associated with traditional high-throughput screening.
De Novo Drug Design : Generative AI models can design entirely new furo[3,2-b]pyridine-based molecules with optimized properties, such as high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles.
Synthesis Prediction : Retrosynthesis AI tools like ASKCOS and IBM RXN can predict viable and efficient synthetic routes for novel furo[3,2-b]pyridine derivatives, assessing manufacturability early in the design process. drugtargetreview.comphiladelphia.edu.jo
Green Chemistry Principles Applied to Furo[3,2-b]pyridine Synthesis
As the chemical industry moves towards more sustainable practices, the application of green chemistry principles to the synthesis of valuable scaffolds like furo[3,2-b]pyridine is becoming increasingly important. The goal is to develop methods that are more efficient, use less hazardous materials, and reduce waste and energy consumption. researchgate.net
One documented example of a greener approach to furo[3,2-b]pyridine synthesis involves the use of ultrasound assistance. A Pd/C-Cu catalyzed method for producing 2-substituted furo[3,2-b]pyridines was enhanced by ultrasound, which is known to improve reaction rates and yields while often allowing for milder conditions. researchgate.net
Other established green chemistry techniques could be readily adapted for furo[3,2-b]pyridine synthesis. Microwave-assisted organic synthesis, for instance, has been recognized as a powerful tool for accelerating reactions involving pyridine (B92270) derivatives, leading to shorter reaction times and cleaner product profiles. nih.gov Furthermore, the development of one-pot, multi-component reactions, which combine several synthetic steps into a single operation, aligns with the green chemistry principles of atom economy and process simplification. Future research will likely focus on developing catalyst-free reactions, using aqueous or bio-based solvents, and further leveraging energy-efficient technologies like ultrasound and microwave irradiation to produce furo[3,2-b]pyridine derivatives sustainably. researchgate.net
Q & A
Q. What are the established synthetic routes for 7-Methoxyfuro[3,2-b]pyridine and its derivatives?
- Methodological Answer : The synthesis of furopyridine derivatives often employs annulation reactions. For example, aurone-derived α,β-unsaturated imines react with activated terminal alkynes under triethylamine mediation to form benzofuro[3,2-b]pyridines . Adapting this method, the methoxy group can be introduced via Cu-catalyzed C–O coupling using brominated precursors and methoxyphenols, as demonstrated in the synthesis of 7-(methoxyphenoxy)thieno[3,2-b]pyridines . For regioselective functionalization, palladium-mediated cross-coupling reactions (e.g., Stille or Suzuki couplings) are effective, as seen in benzo[4,5]furopyridine synthesis .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) is essential for confirming substitution patterns and regiochemistry. X-ray crystallography provides definitive structural proof, as applied to related tricyclic furo[3,2-b]pyridine derivatives . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular composition and functional groups.
Q. What safety precautions are necessary when handling this compound and its intermediates?
- Methodological Answer : Brominated precursors (e.g., 7-bromothieno[3,2-b]pyridine) and nitro-substituted intermediates (e.g., 7-chloro-6-nitrofuro[3,2-b]pyridine) require inert storage (2–8°C under N₂) due to their sensitivity to moisture and thermal decomposition . Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory. Hazard codes (e.g., H302, H315) indicate risks of toxicity and skin irritation .
Advanced Research Questions
Q. How can computational methods optimize the regioselectivity of methoxy group installation in furopyridine systems?
- Methodological Answer : Density functional theory (DFT) calculations predict electron density distributions to guide regioselective functionalization. For example, Fukui indices identify nucleophilic/electrophilic sites in heterocycles, aiding in planning Cu-catalyzed C–O coupling or Pd-mediated cross-couplings . Molecular docking studies further validate bioactivity predictions for methoxy-substituted derivatives .
Q. What strategies resolve contradictions in bioactivity data for this compound analogs?
- Methodological Answer : Comparative structure-activity relationship (SAR) studies isolate the methoxy group’s role. For instance, replacing methoxy with halogen or alkyl groups in tricyclic furo[3,2-b]pyridines alters antiparasitic efficacy against Haemonchus contortus . Dose-response assays and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling clarify discrepancies between in vitro and in vivo results.
Q. How does the methoxy group influence the photophysical properties of furo[3,2-b]pyridine-based materials?
- Methodological Answer : The electron-donating methoxy group enhances π-conjugation, shifting absorption/emission spectra. Time-dependent DFT (TD-DFT) simulations correlate substituent effects with experimental UV-Vis and fluorescence data. For example, methoxy-substituted benzofuropyridines exhibit bathochromic shifts compared to non-substituted analogs .
Q. What catalytic systems improve yield in large-scale synthesis of this compound?
- Methodological Answer : Ligand-accelerated catalysis (e.g., N,N-dimethylglycine with CuI) enhances coupling efficiency in methoxy-functionalization steps . Flow chemistry setups minimize side reactions in annulation processes, achieving >90% yield for benzofuropyridines . Green solvents (e.g., cyclopentyl methyl ether) reduce environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
